molecular formula C11H19NO5 B15238246 (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B15238246
M. Wt: 245.27 g/mol
InChI Key: SQJVUMFKCPOWJL-RDDDGLTNSA-N
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Description

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in peptide synthesis and other chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group with the Boc group. One common method is the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Tosyl chloride (TsCl) in the presence of triethylamine in dichloromethane.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the tosylate derivative.

Scientific Research Applications

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid largely depends on its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lies in its specific chiral configuration and the presence of both a hydroxyl group and a Boc-protected amino group. This combination makes it particularly useful in asymmetric synthesis and as a versatile intermediate in the preparation of complex molecules.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2R,4R)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h7,13H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m1/s1

InChI Key

SQJVUMFKCPOWJL-RDDDGLTNSA-N

Isomeric SMILES

C[C@@]1(C[C@H](CN1C(=O)OC(C)(C)C)O)C(=O)O

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)O

Origin of Product

United States

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